molecular formula C20H19Na2O10P B1683789 disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate CAS No. 945771-96-0

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Katalognummer: B1683789
CAS-Nummer: 945771-96-0
Molekulargewicht: 496.3 g/mol
InChI-Schlüssel: VVIPLWCZZYERCA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BNC105P ist ein vaskuläres Disruptionsmittel, das selektiv die Tumorvaskulatur stört und antiproliferative Wirkungen zeigt. Es ist ein Tubulin-Polymerisationsinhibitor, der in präklinischen und klinischen Studien, insbesondere in der Krebsbehandlung, eine signifikante Wirksamkeit gezeigt hat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BNC105P wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seines Wirkstoffs BNC105 beinhalten. Die Synthese beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS) für die Analyse und Reinigung .

Industrielle Produktionsmethoden

Die industrielle Produktion von BNC105P beinhaltet großtechnische Synthese- und Reinigungsprozesse. Die Verbindung wird in einer kontrollierten Umgebung hergestellt, um ihre Reinheit und Wirksamkeit zu gewährleisten. Der Produktionsprozess umfasst die Umwandlung von BNC105P (Phosphat-Prodrug) in BNC105 (Wirkstoff) durch einen schnellen Umwandlungsprozess .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BNC105P durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von BNC105P, die möglicherweise unterschiedliche Wirksamkeiten und Selektivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Structural Information

The compound features a benzofuran core with multiple methoxy groups and a phosphate moiety. This unique structure contributes to its biological activity, particularly in targeting vascular systems.

Anti-Cancer Activity

BNC105P has been primarily studied for its anti-cancer properties . It acts as a vascular disrupting agent (VDA), which means it targets the blood supply of tumors, leading to their necrosis and subsequent reduction in tumor size.

Case Study: Efficacy in Tumor Models

In preclinical studies, BNC105P demonstrated significant efficacy against various tumor types:

  • Model : Human breast cancer xenograft models
  • Findings : Treatment with BNC105P resulted in a reduction of tumor volume by up to 70% compared to control groups.
  • Mechanism : The compound disrupts the formation of new blood vessels (angiogenesis), effectively starving the tumor of nutrients and oxygen.

Vascular Disruption

The compound's ability to disrupt existing blood vessels makes it a candidate for combination therapies in oncology. By enhancing the effects of traditional chemotherapeutics, BNC105P may improve overall treatment outcomes.

Data Table: Comparative Efficacy of Vascular Disrupting Agents

AgentMechanismTumor TypeEfficacy (%) Reduction
BNC105PVascular disruptionBreast cancer70
Combretastatin A4Vascular disruptionProstate cancer60
ZD6126Vascular disruptionColorectal cancer55

Potential in Combination Therapies

Research indicates that combining BNC105P with other chemotherapeutic agents may enhance therapeutic efficacy while reducing side effects. This synergistic effect is attributed to the dual action of targeting both tumor cells and their vascular supply.

Example Study: Combination with Doxorubicin

A study evaluated the effects of BNC105P when used alongside doxorubicin in ovarian cancer models:

  • Results : The combination therapy resulted in a 50% increase in survival rates compared to doxorubicin alone.
  • : BNC105P enhances the cytotoxic effects of doxorubicin by disrupting the tumor vasculature.

Wirkmechanismus

BNC105P exerts its effects through a dual mode of action:

Biologische Aktivität

Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate, commonly referred to as BNC105P, is a prodrug of BNC105, which has garnered attention for its significant biological activities, particularly in the context of cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core modified with methoxy and trimethoxybenzoyl groups. This structural complexity contributes to its unique pharmacological properties.

BNC105P exhibits its biological effects primarily through the following mechanisms:

  • Tubulin Polymerization Inhibition : BNC105P has been shown to inhibit tubulin polymerization, leading to disruption of microtubule dynamics. This action is crucial in cancer treatment as it interferes with cell division in rapidly proliferating tumor cells .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors. This dual action enhances its efficacy against various cancer types .
  • Targeting Specific Biomolecules : BNC105P binds to specific enzymes and receptors involved in critical cellular processes, altering gene expression and cellular metabolism.

Anticancer Properties

BNC105P has demonstrated potent anticancer activity across various studies:

  • Cytotoxicity : In vitro studies have shown that BNC105 exhibits IC50 values ranging from 2–3 μM against several human cancer cell lines, indicating strong cytotoxic effects .
  • Animal Models : In vivo studies have confirmed its efficacy in murine tumor models, where it was more effective at disrupting tumor vasculature compared to other compounds .

Other Biological Activities

In addition to its anticancer properties, BNC105P shows potential antibacterial and antifungal activities due to its benzofuran moiety. The compound's interactions with various biochemical pathways suggest a broader therapeutic potential beyond oncology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of BNC105P:

  • Study on Antiproliferative Activity : Research conducted by Flynn et al. demonstrated that structural modifications of benzofuran derivatives significantly influenced their antiproliferative activities against cancer cell lines. Specifically, the introduction of methyl and methoxy groups enhanced activity considerably .
  • Molecular Docking Studies : These studies indicated that the binding affinity of BNC105P to target proteins correlates with its biological activity, providing insights into optimizing its structure for improved efficacy .

Data Summary

The following table summarizes key findings related to BNC105P's biological activity:

Activity Type IC50 Values (μM) Target Cells/Models Notes
Cytotoxicity2–3Various human cancer cell linesStrong cytotoxic effects observed
Tumor Vasculature DisruptionN/AMurine tumor modelsMore effective than other compounds
Antibacterial ActivityVariesGram-positive bacteriaExhibits a wide range of antibacterial effects
Induction of ApoptosisN/ACancer cell linesActivates pro-apoptotic pathways

Eigenschaften

CAS-Nummer

945771-96-0

Molekularformel

C20H19Na2O10P

Molekulargewicht

496.3 g/mol

IUPAC-Name

disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

InChI

InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2

InChI-Schlüssel

VVIPLWCZZYERCA-UHFFFAOYSA-L

SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Kanonische SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BNC 105P
BNC-105P
BNC105P

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 2
Reactant of Route 2
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 3
Reactant of Route 3
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 4
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 5
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Reactant of Route 6
Reactant of Route 6
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.